(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
Overview
Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor systems to enhance efficiency and scalability. These systems allow for better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the development of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino group, preventing unwanted side reactions during chemical transformations. The compound can be selectively deprotected under acidic conditions, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate: Similar structure but lacks the double bond in the pent-4-enoate moiety.
(S)-Methyl 2-((tert-butoxycarbonyl)amino)hexanoate: Similar structure with an additional carbon in the chain.
(S)-Methyl 2-((tert-butoxycarbonyl)amino)butanoate: Similar structure with a shorter carbon chain.
Uniqueness
The presence of the double bond in the pent-4-enoate moiety of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate provides unique reactivity compared to its analogs. This feature allows for additional functionalization and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXWRHACXBILLH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431587 | |
Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89985-87-5 | |
Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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